Cas no 1807013-19-9 (Methyl 5-bromo-2-chloropyridine-4-acetate)

Methyl 5-bromo-2-chloropyridine-4-acetate is a halogenated pyridine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—the bromo and chloro substituents—enhance reactivity, enabling selective functionalization at multiple sites. The ester group facilitates further transformations, such as hydrolysis or amidation, making it valuable for constructing complex molecules. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in cross-coupling reactions, nucleophilic substitutions, and other synthetic applications. Its well-defined reactivity profile makes it particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals requiring precise molecular modifications.
Methyl 5-bromo-2-chloropyridine-4-acetate structure
1807013-19-9 structure
Product Name:Methyl 5-bromo-2-chloropyridine-4-acetate
CAS No:1807013-19-9
MF:C8H7BrClNO2
MW:264.503680467606
CID:4900319
Update Time:2025-10-30

Methyl 5-bromo-2-chloropyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-chloropyridine-4-acetate
    • Inchi: 1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
    • InChI Key: MQNDVGZILZRSEA-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=CC=1CC(=O)OC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2

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Methyl 5-bromo-2-chloropyridine-4-acetate Related Literature

Additional information on Methyl 5-bromo-2-chloropyridine-4-acetate

Comprehensive Overview of Methyl 5-bromo-2-chloropyridine-4-acetate (CAS No. 1807013-19-9): Properties, Applications, and Industry Insights

Methyl 5-bromo-2-chloropyridine-4-acetate (CAS No. 1807013-19-9) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This pyridine derivative features a unique molecular structure combining bromine and chlorine substituents, making it a versatile building block for drug discovery and material science applications. With increasing demand for halogenated pyridines in medicinal chemistry, this compound has gained significant attention from researchers exploring kinase inhibitors and biologically active molecules.

The compound's CAS number 1807013-19-9 serves as a critical identifier in chemical databases and regulatory documentation. Recent studies highlight its role in developing targeted therapies, particularly in oncology research where halogenated heterocycles demonstrate enhanced binding affinity. The methyl ester functionality in Methyl 5-bromo-2-chloropyridine-4-acetate provides excellent synthetic flexibility, allowing for further derivatization through cross-coupling reactions or nucleophilic substitutions – key processes in modern green chemistry approaches.

From a technical perspective, Methyl 5-bromo-2-chloropyridine-4-acetate exhibits remarkable stability under standard laboratory conditions, making it suitable for high-throughput screening applications. Its molecular weight of 278.53 g/mol and balanced lipophilicity profile contribute to favorable ADME properties when incorporated into drug candidates. Analytical characterization typically involves HPLC purification and NMR spectroscopy, with the bromine atom at position 5 and chlorine atom at position 2 creating distinct spectral signatures.

Industry trends show growing interest in cost-effective synthesis methods for halogenated pyridine esters, with particular focus on catalytic processes and atom economy. The 5-bromo-2-chloro substitution pattern in this compound offers strategic advantages for parallel synthesis techniques, addressing the pharmaceutical industry's need for diverse chemical libraries. Recent patent analyses reveal increasing applications in crop protection chemicals, where its structural features contribute to pest resistance management solutions.

Quality control protocols for CAS 1807013-19-9 emphasize rigorous testing for isomeric purity and residual solvents, with most commercial suppliers providing ≥98% purity grades. The compound's crystalline form and melting point characteristics (typically 85-88°C) are carefully monitored to ensure batch-to-batch consistency. Storage recommendations generally suggest anhydrous conditions at 2-8°C to maintain long-term stability of this light-sensitive compound.

Emerging research directions explore the potential of Methyl 5-bromo-2-chloropyridine-4-acetate in metal-organic frameworks (MOFs) and electronic materials, leveraging its electron-withdrawing groups for advanced applications. The compound's regioselective reactivity makes it particularly valuable for constructing complex molecular architectures through palladium-catalyzed couplings, meeting the growing demand for tailored organic semiconductors in optoelectronic devices.

Environmental and safety considerations for handling 5-bromo-2-chloropyridine derivatives follow standard laboratory protocols, with emphasis on proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, its halogen content warrants careful disposal according to waste management regulations. The scientific community continues to investigate biodegradation pathways for such compounds to align with green chemistry principles.

The global market for functionalized pyridine acetates shows steady growth, driven by pharmaceutical R&D and specialty chemical applications. Methyl 5-bromo-2-chloropyridine-4-acetate occupies a strategic position in this market due to its balanced reactivity profile and scalable production potential. Current research publications highlight innovative uses in proteolysis targeting chimeras (PROTACs) and covalent inhibitor development, reflecting its relevance in cutting-edge drug discovery platforms.

Analytical method development for CAS 1807013-19-9 increasingly incorporates LC-MS techniques and chiral separation protocols to support quality by design (QbD) initiatives. The compound's UV absorption characteristics (λmax ~265 nm) facilitate sensitive detection in process analytical technology (PAT) systems. These advancements support the pharmaceutical industry's transition toward continuous manufacturing paradigms for active pharmaceutical ingredients (APIs) containing halogenated heterocycles.

Future prospects for Methyl 5-bromo-2-chloropyridine-4-acetate include potential applications in bioconjugation chemistry and diagnostic probe development, where its dual halogen functionality enables selective labeling strategies. The compound's compatibility with microwave-assisted synthesis and flow chemistry setups positions it well for adoption in automated discovery platforms. As synthetic methodologies evolve, this versatile building block continues to demonstrate value across multiple scientific disciplines.

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